Regiochemical Differentiation: gem- vs. 1,3-Dibromo Configuration Dictates Reactivity Pathway
The geminal arrangement in 1,1-dibromo-2,2-dimethylpropane enables double C(sp³)–Si coupling to yield 1,1-disilylated alkanes—a transformation documented in a 2018 Org. Lett. study using CuBr·SMe₂/dtbp as the catalytic system [1]. The gem-dibromide substrate class achieved yields up to 95% for terminal substrates, though sterically hindered examples exhibited reduced efficiency, directly implicating the neopentyl gem-dibromide as a demanding but viable substrate [1]. This bis-functionalization at a single carbon atom is mechanistically inaccessible to the 1,3-isomer, which would instead yield monofunctionalized or cyclized products under analogous conditions .
| Evidence Dimension | Capacity for geminal bis-functionalization (double C–Si bond formation) |
|---|---|
| Target Compound Data | Enables synthesis of 1,1-disilylated alkanes via Cu-catalyzed double coupling (class-level yield: up to 95% for terminal gem-dibromides) [1] |
| Comparator Or Baseline | 1,3-Dibromo-2,2-dimethylpropane (CAS 5434-27-5): No pathway for geminal bis-silylation; would undergo monofunctionalization or cyclopropanation under reductive conditions |
| Quantified Difference | Qualitative divergence: geminal bis-functionalization vs. distal functionalization; yield reduction observed for sterically hindered gem-dibromides relative to linear analogs [1] |
| Conditions | CuBr·SMe₂ (10 mol%), dtbpy (10 mol%), LiOtBu (4.0 equiv), Si–B reagent (2.5 equiv), THF/DMSO (9:1), 0 °C to rt, 16 h [1] |
Why This Matters
Purchasing the incorrect dibromo isomer leads to fundamentally different—and potentially unusable—reaction products; specifying CAS 2443-91-6 ensures the gem-dibromide architecture required for single-carbon bis-functionalization strategies.
- [1] Hazrati, H.; Oestreich, M. Copper-Catalyzed Double C(sp³)–Si Coupling of Geminal Dibromides: Ionic-to-Radical Switch in the Reaction Mechanism. Org. Lett. 2018, 20, 5367–5369. DOI: 10.1021/acs.orglett.8b02281. View Source
